(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol
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Description
(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Biological Activity
(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12O3S
- Molecular Weight : 200.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C(C1=CC=CC=C1S(=O)(=O)C)O)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's solubility and bioavailability, which facilitates its interaction with enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for microbial growth and cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by modulating cell cycle progression.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in breast cancer cells | |
Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound was shown to disrupt cell wall integrity, leading to cell lysis.
Case Study 2: Anticancer Activity
In vitro assays revealed that this compound reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 25 µg/mL after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m1/s1 |
InChI Key |
AIQAQFDMERPUAH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)C)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.